3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile
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Overview
Description
The compound “3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile” is a chemical compound with the molecular weight of 247.27 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H14FN3O/c14-11-3-1-2-4-12(11)16-7-9-17(10-8-16)13(18)5-6-15/h1-4H,5,7-10H2
. This code provides a standard way to encode the compound’s molecular structure. The compound contains a fluorophenyl group attached to a piperazine ring . Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
- Notably, compound 3c, an analogue of FPMINT, emerged as the most potent inhibitor, reducing the maximum velocity (Vmax) of uridine uptake in both ENT1 and ENT2.
- Indole-3-acetic acid, a plant hormone produced from tryptophan degradation, is an essential regulator of plant growth and development .
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Neuropharmacological Potential
Plant Hormone Analog
Crystal and Molecular Structure Studies
Mechanism of Action
properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-3-1-2-4-12(11)16-7-9-17(10-8-16)13(18)5-6-15/h1-4H,5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKGNCMZMKPVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile |
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